
D-α-甲基苯丙氨酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-alpha-methylphenylalanine hydrochloride is a synthetic amino acid derivative. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in research settings to study the properties and behaviors of amino acids and their derivatives.
科学研究应用
D-alpha-methylphenylalanine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of peptides and proteins.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the production of peptide-based materials and as a standard for analytical methods
准备方法
Synthetic Routes and Reaction Conditions
D-alpha-methylphenylalanine hydrochloride can be synthesized using solid-phase peptide synthesis. This method involves the use of a resin-bound amino acid, which is sequentially reacted with protected amino acids to form a peptide chain. The final product is then cleaved from the resin and purified. The synthesis typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group and t-butyl protection for the side chain .
Industrial Production Methods
Industrial production of D-alpha-methylphenylalanine hydrochloride often involves large-scale solid-phase peptide synthesis. This method allows for the efficient production of high-purity peptides. The process includes automated synthesis, purification using high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .
化学反应分析
Types of Reactions
D-alpha-methylphenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
作用机制
The mechanism of action of D-alpha-methylphenylalanine hydrochloride involves its incorporation into peptides and proteins, where it can affect their structure and function. It may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
相似化合物的比较
Similar Compounds
- L-alpha-methylphenylalanine
- D-phenylalanine
- L-phenylalanine
Uniqueness
D-alpha-methylphenylalanine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its L-isomer or other phenylalanine derivatives. This uniqueness makes it valuable for studying stereochemistry and chiral interactions in biological systems .
属性
IUPAC Name |
(2R)-2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRHZNOGXJPKDW-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
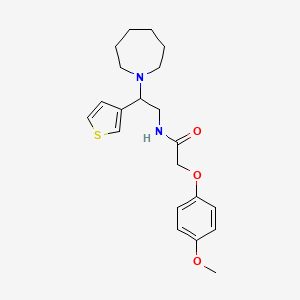
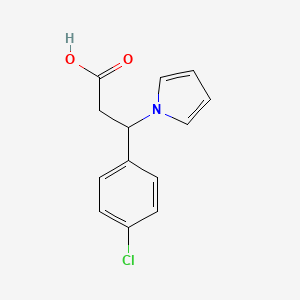
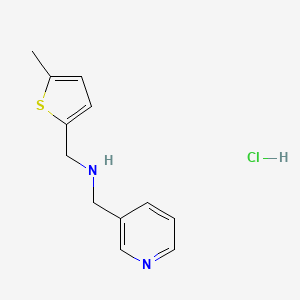
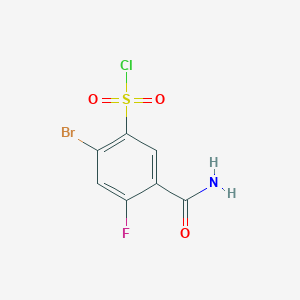
![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)
![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)
![ETHYL 4-(2-{[5-(2,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2363917.png)
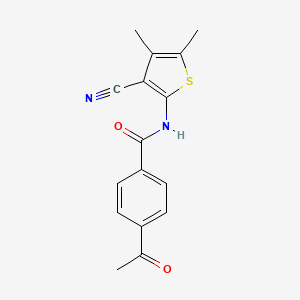
![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)
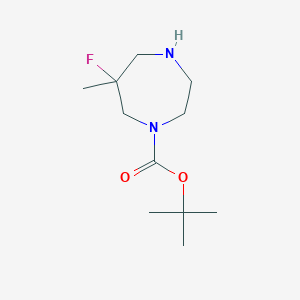
![N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2363927.png)
